molecular formula C20H21N3O4S2 B2882155 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034570-03-9

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2882155
CAS No.: 2034570-03-9
M. Wt: 431.53
InChI Key: WNRQEPPSJOXKMB-UHFFFAOYSA-N
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Description

This compound features a benzoxazole sulfonamide core modified with a benzo[b]thiophen-3-yl group and a dimethylaminoethyl side chain. The benzoxazole sulfonamide moiety is structurally analogous to sulfonamide-based pharmacophores, which are widely recognized for their roles in enzyme inhibition (e.g., carbonic anhydrase, antimicrobial targets) .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22(2)17(15-12-28-19-7-5-4-6-14(15)19)11-21-29(25,26)13-8-9-18-16(10-13)23(3)20(24)27-18/h4-10,12,17,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRQEPPSJOXKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole

The sulfonyl chloride intermediate is synthesized via electrophilic aromatic sulfonation followed by chlorination.

Procedure :

  • Reagents :
    • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole (1.0 equiv)
    • Chlorosulfonic acid (4.27 equiv)
    • Thionyl chloride (1.2 equiv)
    • Ethyl acetate (solvent)
  • Conditions :

    • Add chlorosulfonic acid under nitrogen at <60°C.
    • Stir overnight at 85°C.
    • Cool to <65°C, add thionyl chloride, and stir at 65°C for 12 h.
  • Workup :

    • Quench with ice-water, extract with ethyl acetate.
    • Concentrate under reduced pressure to yield a pale-yellow solid (89% purity by HPLC).

Key Data :

Parameter Value
Yield 78–85%
Purity >90% (HPLC)
Spectral Data IR (KBr): 1375 cm⁻¹ (S=O)

Synthesis of 2-(Benzo[b]thiophen-3-yl)-2-(Dimethylamino)ethylamine

Benzo[b]thiophene-3-carboxylic Acid Ethyl Ester Formation

The benzo[b]thiophene moiety is constructed via Friedel-Crafts acylation followed by boronic ester cross-coupling.

Procedure :

  • Reagents :
    • Benzo[b]thiophene-3-carboxylic acid (1.0 equiv)
    • EDCI (2.0 equiv), DMAP (4.0 equiv)
    • Anhydrous ethanol (nucleophile)
  • Conditions :

    • Stir in dichloromethane at RT for 7.75 h.
    • Extract with EtOAc, wash with NaCl, dry over Na₂SO₄.
  • Workup :

    • Purify via silica gel chromatography (PE/EA = 99:1) to obtain ethyl ester (86% yield).

Amination and Dimethylation

The ethyl ester undergoes reductive amination to introduce the dimethylamino group:

  • Reduction : LiAlH₄ reduces ester to alcohol.
  • Mitsunobu Reaction : Introduce phthalimide using DIAD/PPh₃.
  • Deprotection : Hydrazinolysis to yield primary amine.
  • Dimethylation : Formaldehyde/NaBH₃CN in methanol.

Key Data :

Step Yield Purity
Reductive Amination 72% 95%
Dimethylation 68% 91%

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves nucleophilic acyl substitution between Intermediate A and B.

Procedure :

  • Reagents :
    • Intermediate A (1.2 equiv)
    • Intermediate B (1.0 equiv)
    • Triethylamine (3.0 equiv)
    • Dichloromethane (solvent)
  • Conditions :

    • Add triethylamine to a cooled (0°C) solution of Intermediate B.
    • Dropwise add Intermediate A over 1 h.
    • Stir at RT for 12 h.
  • Workup :

    • Wash with 1M HCl, dry, and concentrate.
    • Purify via recrystallization (ethanol/water) to yield white crystals (75% yield).

Optimization Insights :

  • Temperature : Reactions >40°C led to decomposition.
  • Solvent : Dichloromethane outperformed THF in yield (75% vs. 58%).

Industrial Scalability and Process Considerations

Stereoselective Synthesis

The patent methodology ensures stereochemical purity by employing optically pure starting materials and avoiding racemization-prone conditions. For example:

  • Chiral Auxiliaries : Boc-protected amines prevent epimerization during coupling.
  • Low-Temperature Coupling : Maintained at 0–25°C to suppress side reactions.

Green Chemistry Metrics

Metric Value Improvement vs. Batch
E-Factor 18.2 44% reduction
PMI (kg/kg) 32.1 37% reduction

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzo[b]thiophene or benzo[d]oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide could be investigated for its therapeutic potential. Its ability to interact with biological targets may make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Differences and Implications

  • Aromatic Substituents : The target’s benzo[b]thiophen group is bulkier and more lipophilic than the furan/thiophen groups in the compound . This may enhance hydrophobic interactions in biological targets but reduce aqueous solubility.
  • Amino Groups: The dimethylaminoethyl chain in the target contrasts with the hydroxyethyl group in ’s compound. Tertiary amines (dimethylamino) often improve bioavailability by resisting metabolic oxidation compared to secondary alcohols .
  • Core Heterocycles : The benzoxazole sulfonamide core (target and ) differs from the sulfamethoxazole-thiadiazin () and triazole benzamide () structures. Benzoxazole sulfonamides are less common in antimicrobials but are explored for kinase inhibition, whereas sulfamethoxazole derivatives are well-established antibiotics .

Research Findings and Inferred Properties

While biological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Antimicrobial Potential: Sulfamethoxazole derivatives () inhibit dihydropteroate synthase, a folate pathway enzyme. The target’s sulfonamide group may retain this activity, but the benzo[b]thiophen could alter target specificity .
  • Enzyme Inhibition: Benzoxazole sulfonamides () are studied for carbonic anhydrase IX/XII inhibition in cancer. The dimethylamino group in the target might enhance binding to hydrophilic active sites .
  • Synthetic Feasibility : ’s moderate yield (50%) highlights challenges in complex sulfonamide synthesis. The target’s multi-heterocyclic structure may require iterative optimization to improve efficiency .

Biological Activity

Structural Characteristics

The compound features several notable structural elements:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Benzothiophene Moiety : Imparts unique electronic properties and potential interactions with biological targets.
  • Dimethylaminoethyl Side Chain : May enhance solubility and bioavailability.

Biological Activity Overview

Despite its promising structure, detailed studies on the biological activity of this compound are sparse. However, insights can be drawn from related compounds and preliminary findings.

  • Antibacterial Activity : The sulfonamide group suggests potential antibacterial properties, similar to other sulfonamide derivatives. These compounds often act by inhibiting bacterial folic acid synthesis.
  • Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer activities, particularly in targeting specific cellular pathways involved in tumor growth and proliferation.

Comparative Analysis with Related Compounds

To better understand the potential activities of this compound, a comparison with related sulfonamide derivatives is useful.

Compound NameStructure FeaturesKnown Biological Activity
SulfanilamideSimple sulfonamide groupAntibacterial
Benzothiazole SulfonamideContains benzothiazole structureAntimicrobial
4-AminobenzenesulfonamideBasic sulfonamide structureIntermediate in pharmaceuticals

The unique combination of a benzothiophene moiety and a sulfonamide group in our compound may offer distinct electronic properties that could lead to novel biological activities.

Case Studies and Research Findings

While specific studies on N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are lacking, research on structurally similar compounds provides insight:

  • Study on Benzothiophene Derivatives : A study found that certain benzothiophene derivatives exhibited significant inhibitory activity against various cancer cell lines, suggesting that modifications to the benzothiophene structure could enhance anticancer properties .
  • Antiviral Activity Research : Research into related compounds has shown varying degrees of antiviral activity against viral pathogens, indicating that further exploration of similar structures might yield promising results .
  • Synthesis and Evaluation Studies : Synthesis of novel derivatives has been linked to improved biological activity profiles, emphasizing the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can purity be ensured at each stage?

  • Methodology :

  • Multi-step synthesis typically involves coupling benzo[b]thiophen-3-yl derivatives with dimethylaminoethyl intermediates via nucleophilic substitution or amidation reactions. Key steps include temperature-controlled condensation and protecting-group strategies for reactive sulfonamide moieties .
  • Purity is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after each step. Final purification employs recrystallization or column chromatography with solvents optimized for polarity (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of benzo[b]thiophen, dimethylaminoethyl, and sulfonamide groups. Aromatic protons in the benzo[d]oxazole ring typically appear as distinct doublets (δ 7.2–8.1 ppm), while the dimethylamino group resonates as a singlet (~δ 2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks). Fragmentation patterns help identify sulfonamide and oxazole moieties .
  • Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (S=O at ~1350 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups confirm functional groups .

Q. What are the primary functional groups influencing this compound’s reactivity?

  • Key Groups :

  • Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets and influences solubility in polar solvents .
  • Benzo[d]oxazole : Stabilizes aromatic π-stacking interactions in enzyme binding pockets .
  • Dimethylaminoethyl Chain : Enhances solubility in aqueous buffers and may act as a protonable group under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Methodology :

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) to improve coupling efficiency between heterocyclic fragments, reducing byproducts like unreacted thiophene intermediates .
  • pH Control : Maintain slightly basic conditions (pH 8–9) during sulfonamide formation to prevent hydrolysis of the oxazole ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while low temperatures (−20°C) suppress unwanted oxidations .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?

  • Methodology :

  • Metabolic Stability Studies : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the dimethylamino group) that reduce in vivo efficacy .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify the benzo[b]thiophen substituents or sulfonamide linkage to isolate pharmacophores responsible for observed discrepancies .
  • Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinases) to identify steric clashes or desolvation penalties not apparent in vitro .

Q. What strategies are effective for studying this compound’s interaction with biological targets at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized receptors (e.g., carbonic anhydrase isoforms) under physiological buffer conditions .
  • Fluorescence Polarization : Track displacement of fluorescent probes in competitive binding assays to determine inhibition constants (Ki) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to resolve binding modes and guide rational drug design .

Q. How can researchers address low aqueous solubility during formulation for preclinical testing?

  • Methodology :

  • Salt Formation : Convert the free base to a hydrochloride salt via HCl treatment, improving solubility in PBS (pH 7.4) .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug loading efficiency (UV-Vis) .
  • Co-Solvent Systems : Employ ethanol/water or PEG-400/water mixtures to stabilize the compound in solution during in vivo dosing .

Data Contradiction and Validation

Q. What analytical approaches validate inconsistencies in reported biological activity across studies?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., IC50 determinations) under standardized conditions (e.g., 37°C, 5% CO₂) to rule out experimental variability .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidized dimethylamino groups) that may contribute to off-target effects .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods to cross-validate results .

Experimental Design Considerations

Q. What safety protocols are critical when handling intermediates with explosive or toxic hazards?

  • Methodology :

  • Risk Assessment : Pre-screen reagents (e.g., diazo compounds) using SDS databases. Avoid shock-sensitive intermediates by substituting with stable analogs (e.g., tert-butyl carbamates) .
  • Ventilation : Perform reactions in fume hoods with blast shields, especially during nitration or sulfonation steps .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, face shields, and explosion-proof refrigerators for storage .

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